3-Ethynyl-2-(methylsulfonyl)pyridine is a pyridine derivative characterized by the presence of an ethynyl group at the 3-position and a methylsulfonyl group at the 5-position. This compound exhibits unique electronic properties due to its functional groups, making it significant in various chemical applications.
This compound can be classified as an organic heterocyclic compound, specifically a substituted pyridine. It is synthesized primarily for research purposes, particularly in the fields of medicinal chemistry and organic synthesis. The molecular formula is with a molecular weight of 181.21 g/mol.
The synthesis of 3-ethynyl-2-(methylsulfonyl)pyridine can be achieved through several methods:
The choice of solvents, bases, and reaction conditions significantly affects yield and purity. For instance, using potassium tert-butoxide or potassium phosphate as bases can enhance reaction efficiency . Optimizing these parameters is crucial for scalable production.
The structure of 3-ethynyl-2-(methylsulfonyl)pyridine features:
| Property | Value |
|---|---|
| Molecular Formula | C8H7NO2S |
| Molecular Weight | 181.21 g/mol |
| IUPAC Name | 3-ethynyl-5-methylsulfonylpyridine |
| InChI | InChI=1S/C8H7NO2S/c1-3-7-4-8(6-9-5-7)12(2,10)11/h1,4-6H,2H3 |
| InChI Key | KKYAPPXZWWFDND-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C1=CN=CC(=C1)C#C |
This data indicates that the compound has a planar structure conducive to π-π interactions, which are significant in biological systems.
3-Ethynyl-2-(methylsulfonyl)pyridine undergoes various chemical reactions:
The choice of reagents and conditions is critical for achieving desired transformations. For instance, using hydrogenation conditions must be carefully controlled to avoid over-reduction of the pyridine ring.
The mechanism of action for 3-ethynyl-2-(methylsulfonyl)pyridine involves its interaction with biological targets:
These interactions may lead to various biological effects, potentially impacting cellular pathways and processes.
3-Ethynyl-2-(methylsulfonyl)pyridine is typically a solid at room temperature with moderate solubility in polar organic solvents due to its sulfonyl group.
Key chemical properties include:
3-Ethynyl-2-(methylsulfonyl)pyridine finds applications primarily in scientific research:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7